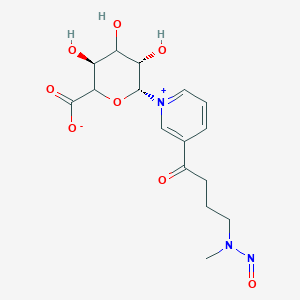

Desmethyl cerivastatin O-b-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

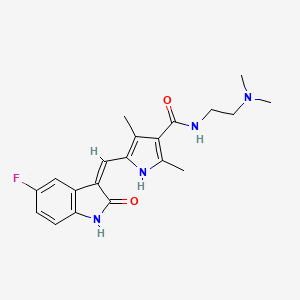

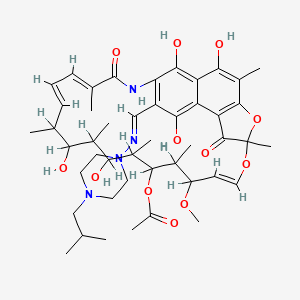

Desmethyl cerivastatin O-b-D-glucuronide (DCG) is a metabolite of the cholesterol-lowering drug cerivastatin sodium. It is an active metabolite of cerivastatin and has been studied for its potential therapeutic value in treating a variety of conditions, including cardiovascular diseases, cancer, and metabolic syndrome.

Applications De Recherche Scientifique

Pharmacokinetics and Drug Metabolism

Desmethyl Cerivastatin-O-beta-D-glucuronide is a metabolite of cerivastatin, a drug that was used to lower cholesterol . Understanding the metabolism of cerivastatin, including the formation of this metabolite, is crucial for predicting drug-drug interactions and individual patient responses .

Inhibition of Cytochrome P450 Enzymes

This compound, like other glucuronides, may have the potential to inhibit cytochrome P450 enzymes, specifically CYP2C8 . This enzyme is involved in the metabolism of many drugs, and its inhibition can lead to significant drug-drug interactions .

Structural Biology and Biochemistry

The study of how Desmethyl Cerivastatin-O-beta-D-glucuronide and similar compounds interact with enzymes like CYP2C8 can provide valuable insights into the structure and function of these enzymes .

Toxicology

As a metabolite of cerivastatin, Desmethyl Cerivastatin-O-beta-D-glucuronide may play a role in the drug’s known adverse effects. Cerivastatin was withdrawn from the market due to a risk of serious muscle toxicity .

Development of New Therapeutics

Understanding the pharmacokinetics and pharmacodynamics of Desmethyl Cerivastatin-O-beta-D-glucuronide could potentially aid in the development of new therapeutics, particularly those aimed at modulating cholesterol levels .

Environmental Monitoring

As a metabolite excreted by humans, monitoring levels of Desmethyl Cerivastatin-O-beta-D-glucuronide in wastewater could potentially provide information about population-level drug use .

Mécanisme D'action

Target of Action

Desmethyl Cerivastatin-O-beta-D-glucuronide is a metabolite of Cerivastatin . Cerivastatin’s primary target is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of sterols, including cholesterol .

Mode of Action

Desmethyl Cerivastatin-O-beta-D-glucuronide, like Cerivastatin, is likely to act as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, the compound prevents the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis . This results in a decrease in cholesterol in hepatic cells, leading to the upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Biochemical Pathways

The primary biochemical pathway affected by Desmethyl Cerivastatin-O-beta-D-glucuronide is the mevalonate pathway . By inhibiting HMG-CoA reductase, the compound disrupts this pathway, reducing the synthesis of cholesterol and other sterols . This leads to a decrease in intracellular cholesterol levels, which in turn triggers an increase in the number of LDL receptors on the cell surface . These receptors bind to LDL in the bloodstream and internalize it, reducing circulating LDL cholesterol levels .

Pharmacokinetics

This suggests that a significant proportion of the drug is absorbed into the bloodstream after oral administration .

Result of Action

The primary result of Desmethyl Cerivastatin-O-beta-D-glucuronide’s action is a reduction in both intracellular and circulating levels of LDL cholesterol . This can help to slow the progression of atherosclerosis and reduce the risk of cardiovascular events .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMUKCNIVAOAKJ-YKYYUPDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40FNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Cerivastatin-O-beta-D-glucuronide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)